2-amino-1-(oxolan-3-yl)ethan-1-one hydrochloride
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Overview
Description
2-amino-1-(oxolan-3-yl)ethan-1-one hydrochloride, also known as oxazole hydrochloride, is an organic compound that belongs to the oxazole family. It is a colorless, crystalline solid that is soluble in water and has a melting point of 140°C. Oxazole hydrochloride has a wide range of applications in various fields including pharmaceuticals, materials science, and biochemistry.
Scientific Research Applications
Oxazole hydrochloride is widely used in scientific research due to its unique properties. It has been used in the synthesis of a variety of compounds and has been found to be useful in the study of enzyme kinetics and protein folding. It has also been used in the development of new drugs and in the study of DNA and RNA structure and function.
Mechanism of Action
Oxazole hydrochloride is believed to act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. It has been found to inhibit the activity of several enzymes, including cytochrome P450, proteases, and esterases.
Biochemical and Physiological Effects
Oxazole hydrochloride has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs, and it has been found to have an inhibitory effect on the activity of certain proteins involved in the regulation of gene expression. It has also been found to have an inhibitory effect on the activity of certain enzymes involved in the metabolism of fatty acids.
Advantages and Limitations for Lab Experiments
The advantages of using 2-amino-1-(oxolan-3-yl)ethan-1-one hydrochloride hydrochloride in laboratory experiments include its low cost and its ability to be used in a wide range of experiments. Its low toxicity makes it safe to use in experiments with human cells. However, its solubility in water is limited, and it is not suitable for use in experiments involving large volumes of water.
Future Directions
There are a number of possible future directions for the use of 2-amino-1-(oxolan-3-yl)ethan-1-one hydrochloride hydrochloride. These include its use in the development of new drugs, in the study of enzyme kinetics and protein folding, and in the study of DNA and RNA structure and function. It could also be used to develop new materials for use in the medical field. Additionally, it could be used to explore the potential of using this compound hydrochloride as an inhibitor of enzymes involved in the metabolism of drugs and other compounds.
Synthesis Methods
Oxazole hydrochloride can be synthesized by the condensation of aldehydes or ketones with hydroxylamines. The reaction is carried out in an acidic medium, usually with hydrochloric acid, and the product is isolated and purified by recrystallization.
Properties
IUPAC Name |
2-amino-1-(oxolan-3-yl)ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c7-3-6(8)5-1-2-9-4-5;/h5H,1-4,7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPARWXYTOBNBNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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